molecular formula C17H13NO7 B11679845 2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione

Cat. No.: B11679845
M. Wt: 343.29 g/mol
InChI Key: ZXJSUSMCNDMRCW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves the condensation of Meldrum’s acid with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid or bases like pyridine. The reaction conditions usually include refluxing the reactants in a suitable solvent like ethanol or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated furans.

Scientific Research Applications

2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
  • 5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

2,2-Dimethyl-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C17H13NO7

Molecular Weight

343.29 g/mol

IUPAC Name

2,2-dimethyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C17H13NO7/c1-17(2)24-15(19)13(16(20)25-17)9-12-7-8-14(23-12)10-3-5-11(6-4-10)18(21)22/h3-9H,1-2H3

InChI Key

ZXJSUSMCNDMRCW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1)C

Origin of Product

United States

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